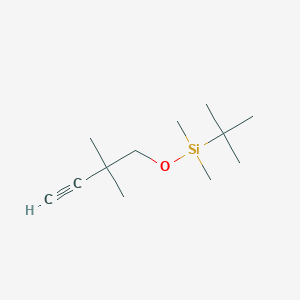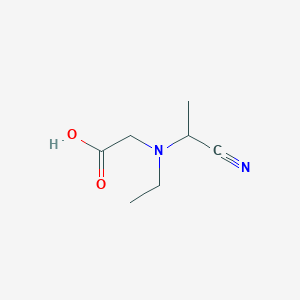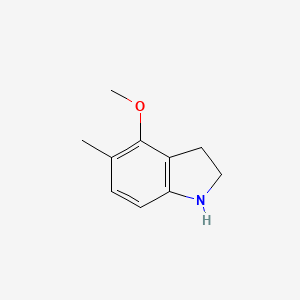
(3-Methylbut-3-en-1-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of benzene, where a (3-methyl-3-buten-1-ynyl) group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the reaction of phenylacetylene with isoprene under specific conditions. This reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the (3-methyl-3-buten-1-ynyl) group to a double or single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing the triple bond.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
(3-Methylbut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Methylbut-3-en-1-yn-1-yl)benzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s triple bond is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (3-methylbutyl)-: Similar structure but with a different substituent group.
Benzene, 1-butyl-3-methyl-: Another derivative with a different substitution pattern.
Uniqueness
(3-Methylbut-3-en-1-yn-1-yl)benzene is unique due to the presence of both a triple bond and a benzene ring in its structure.
Propriétés
Numéro CAS |
1463-04-3 |
|---|---|
Formule moléculaire |
C11H10 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-methylbut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C11H10/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1H2,2H3 |
Clé InChI |
RYPDJVWTVQJWOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-2,3-dimethylene-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8576092.png)









